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Executive Summary
Promecarb (3-isopropyl-5-methylphenyl methylcarbamate) is a carbamate insecticide that

functions as a reversible inhibitor of acetylcholinesterase (AChE).[1][2][3] This technical guide

provides an in-depth analysis of the toxicological profile of Promecarb in various mammalian

models. The primary mechanism of toxicity is the inhibition of AChE, leading to an

accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of

cholinergic receptors.[3][4][5] Promecarb exhibits high acute oral toxicity.[6][7] Sub-chronic

studies in mice have shown effects such as increased mortality, decreased body weight gain,

and organ degeneration at higher doses, while rats and dogs showed no treatment-related

effects at the highest doses tested in 3-month studies.[6] Long-term studies in rats did not show

evidence of carcinogenicity.[6] While in vitro studies have not indicated genotoxicity,

comprehensive in vivo data is not readily available.[6] This document synthesizes available

data on its absorption, distribution, metabolism, and excretion (ADME), acute, sub-chronic, and

chronic toxicity, as well as its genotoxic and neurotoxic potential. Detailed experimental

protocols for key toxicological assessments and visual representations of signaling pathways

and experimental workflows are included to provide a thorough resource for the scientific

community.
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Pharmacokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)
Understanding the ADME profile of a compound is fundamental to interpreting its toxicological

effects.[8] Promecarb is readily absorbed from the gastrointestinal tract in mammals.[6]

Following absorption, it is extensively metabolized and its metabolites are rapidly excreted,

primarily through the urine.[6] The rapid metabolism and excretion prevent significant

accumulation in tissues.

Key ADME Characteristics:

Absorption: Well absorbed via the gastrointestinal tract.[6] Dermal absorption is also a

potential route of exposure.[3][9]

Distribution: As a lipophilic compound, it is expected to distribute to various tissues, with the

liver being a primary organ for metabolism.[8]

Metabolism: Promecarb undergoes extensive metabolism. The specific metabolic pathways

for Promecarb are not detailed in the provided results, but like other carbamates, it likely

involves hydrolysis of the carbamate ester linkage and oxidation of the aromatic ring.

Excretion: The compound and its metabolites are rapidly eliminated from the body, mainly via

the urine.[6]

Acute Toxicity
Promecarb demonstrates high acute toxicity when ingested orally and moderate acute toxicity

through dermal contact.[6] The primary cause of acute toxicity is the rapid inhibition of

acetylcholinesterase, leading to a cholinergic crisis.[3][4] Symptoms of acute poisoning are

consistent with cholinergic overstimulation and can include excessive salivation, lacrimation,

muscle tremors, and in severe cases, convulsions and respiratory failure.[4][10] The inhibition

of AChE by carbamates is reversible, and recovery from non-lethal poisoning can be rapid,

often within 24 hours.[3][6]

Table 1: Acute Toxicity of Promecarb in Mammalian Models
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Species Route Parameter
Value (mg/kg
bw)

Reference

Rat Percutaneous LD50 > 1000 [3]

Rabbit Percutaneous LD50 > 1000 [3]

| Rat | Oral | Single Dose Effect | Inhibition of plasma, brain, and red blood cell cholinesterase

at 10 mg/kg. Recovery within 24 hours. |[6] |

Sub-chronic and Chronic Toxicity
Repeated exposure to Promecarb has been evaluated in several mammalian species to

determine its potential for cumulative toxicity and to establish no-observed-adverse-effect

levels (NOAELs).

Sub-chronic Toxicity
Studies lasting up to 3 months have been conducted in mice, rats, and dogs.

Mice: In a 3-month oral study, mice administered 8.9 mg/kg bw/day and higher doses

showed increased mortality, reduced body weight gain, severe hyperglycemia, decreased

spleen and ovarian weights, and liver degeneration.[6]

Rats: A 3-month dietary study in rats showed no treatment-related effects at doses up to 20

mg/kg bw/day, which was the highest dose tested.[6]

Dogs: Similarly, a 3-month dietary study in dogs revealed no adverse effects at doses up to 5

mg/kg bw/day (the highest dose tested).[6]

Table 2: Sub-chronic Toxicity of Promecarb in Mammalian Models
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Species Duration Route
NOAEL
(mg/kg
bw/day)

Observed
Effects at
Higher
Doses

Reference

Mice 3 months Oral < 8.9

Increased
mortality,
decreased
body
weight gain,
hyperglyce
mia,
decreased
organ
weights,
liver
degeneratio
n.

[6]

Rat 3 months Dietary ≥ 20 (HDT)

No treatment-

related

effects

observed.

[6]

Dog 3 months Dietary ≥ 5 (HDT)

No treatment-

related

effects

observed.

[6]

(HDT = Highest Dose Tested)

Chronic Toxicity and Carcinogenicity
Long-term exposure studies are crucial for assessing the potential of a substance to cause

chronic health effects, including cancer.

Rats: An 18-month dietary study in rats showed no clinical signs of toxicity at the highest

dose tested of 20 mg/kg bw/day (though cholinesterase activity was not measured).[6] In the
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same study, there was no evidence of carcinogenicity associated with Promecarb
administration.[6]

Genotoxicity
Genotoxicity assays are performed to assess the potential of a substance to damage genetic

material. The available data for Promecarb is limited to in vitro studies. These short-term in

vitro assays have not provided any evidence that Promecarb is genotoxic.[6] However, the

lack of in vivo studies represents a data gap.

Reproductive and Developmental Toxicity
Specific data on the reproductive and developmental toxicity of Promecarb were not found in

the search results. However, for the carbamate class of insecticides, there is concern that

exposure during critical developmental periods could lead to adverse outcomes.[11][12][13]

Developmental neurotoxicity is a key concern for compounds that interfere with the nervous

system.[10][11] Some studies on other carbamates have suggested potential associations with

developmental delay when exposure occurs during pregnancy.[13] Further research is needed

to specifically characterize the reproductive and developmental risks of Promecarb.

Neurotoxicity
The primary neurotoxic effect of Promecarb is mediated by its inhibition of

acetylcholinesterase (AChE).[2][7][14]

Mechanism of Action
AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (ACh) at

cholinergic synapses and neuromuscular junctions.[4] By inhibiting AChE, Promecarb causes

an accumulation of ACh, leading to continuous and excessive stimulation of cholinergic

receptors (both muscarinic and nicotinic).[3][4] This disruption of normal nerve impulse

transmission results in the clinical signs of cholinergic toxicity.[10] Unlike organophosphates,

the carbamylation of the AChE enzyme by Promecarb is reversible, allowing for a relatively

rapid recovery of enzyme function once the compound is cleared from the body.[3][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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